Cas no 96405-62-8 (Goniotriol)

Goniotriol structure
Goniotriol structure
Product Name:Goniotriol
Numero CAS:96405-62-8
MF:C13H14O5
MW:250.247264385223
CID:807237
PubChem ID:125950
Update Time:2024-12-09

Goniotriol Proprietà chimiche e fisiche

Nomi e identificatori

    • D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
    • Goniotriol
    • (+)-Goniotriol
    • (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone
    • [ "" ]
    • (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
    • FS-9403
    • CS-0024536
    • 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone
    • HY-N3969
    • 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-
    • CHEMBL482598
    • DTXSID501317251
    • 96405-62-8
    • AKOS040762825
    • D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
    • (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE
    • (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
    • DA-53675
    • Inchi: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
    • Chiave InChI: AWCDBKHWVKLXEE-WKSBVSIWSA-N
    • Sorrisi: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O

Proprietà calcolate

  • Massa esatta: 250.08412354g/mol
  • Massa monoisotopica: 250.08412354g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 321
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 87Ų
  • XLogP3: 0.4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.4±0.1 g/cm3
  • Punto di ebollizione: 554.8±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 218.0±23.6 °C
  • Indice di rifrazione: 1.63
  • PSA: 86.99000
  • LogP: -0.07660
  • Pressione di vapore: 0.0±1.6 mmHg at 25°C

Goniotriol Informazioni sulla sicurezza

Goniotriol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
G766773-1mg
Goniotriol
96405-62-8
1mg
$442.00 2023-05-18
TRC
G766773-5mg
Goniotriol
96405-62-8
5mg
$1866.00 2023-05-18
TRC
G766773-10mg
Goniotriol
96405-62-8
10mg
$3106.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G93260-5mg
Goniotriol
96405-62-8 ,HPLC≥98%
5mg
¥4640.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5657-5 mg
Goniotriol
96405-62-8
5mg
¥4465.00 2022-02-28
TargetMol Chemicals
TN5657-5 mg
Goniotriol
96405-62-8 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5657-1 mL * 10 mM (in DMSO)
Goniotriol
96405-62-8 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
A2B Chem LLC
AI65279-5mg
Goniotriol
96405-62-8 98.0%
5mg
$577.00 2024-07-18
TargetMol Chemicals
TN5657-5mg
Goniotriol
96405-62-8
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN5657-1 ml * 10 mm
Goniotriol
96405-62-8
1 ml * 10 mm
¥ 3330 2024-07-20

Goniotriol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water
Riferimento
Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-Acetylgoniotriol
Shing, Tony K. M.; Tsui, Hon-Chung; Zhou, Zhao-Hui, Journal of Organic Chemistry, 1995, 60(10), 3121-30

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ;  2 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approach
Favre, Annaick; Carreaux, Francois; Deligny, Michael; Carboni, Bertrand, European Journal of Organic Chemistry, 2008, (29), 4900-4907

Metodo di produzione 3

Condizioni di reazione
Riferimento
Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones
Chen, Wei-Ping; Roberts, Stanley M., Journal of the Chemical Society, 1999, (2), 103-105

Metodo di produzione 4

Condizioni di reazione
Riferimento
Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactone
Tsubuki, Masayoshi; Kanai, Kazuo; Honda, Toshio, Synlett, 1993, (9), 653-5

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ,  Water
Riferimento
Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufurone
Yang, Zhi-cai; Zhou, Wei-shan, Tetrahedron, 1995, 51(5), 1429-36

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congeners
Tsubuki, Masayoshi; Kanai, Kazuo; Nagase, Hiromasa; Honda, Toshio, Tetrahedron, 1999, 55(9), 2493-2514

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1.5 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-Etharvensin
Prasad, Kavirayani R.; Gholap, Shivajirao L., Journal of Organic Chemistry, 2008, 73(1), 2-11

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Riferimento
Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylation
Miyazawa, Yuki; Sugimoto, Makoto; Tanaka-Oda, Ayumi; Makabe, Hidefumi, Tetrahedron Letters, 2019, 60(36),

Metodo di produzione 9

Condizioni di reazione
Riferimento
Total synthesis of antitumor Goniothalamus styryllactones
Surivet, Jean-Philippe; Vatele, Jean-Michel, Tetrahedron, 1999, 55(45), 13011-13028

Metodo di produzione 10

Condizioni di reazione
Riferimento
Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-Goniofupyrone
Mukai, Chisato; Hirai, Syuichi; Hanaoka, Miyoji, Journal of Organic Chemistry, 1997, 62(19), 6619-6626

Metodo di produzione 11

Condizioni di reazione
Riferimento
Total synthesis of (-)-goniopypyrone
Zhou, Zhaohui; Shing, Tony K.M., Chinese Journal of Chemistry, 1993, 11(5), 479-80

Goniotriol Raw materials

Goniotriol Preparation Products

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd